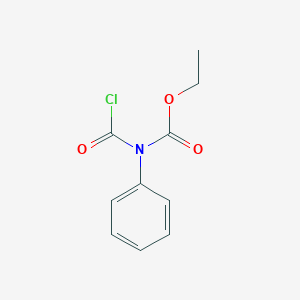
(E)-1-allyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-allyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H17N7O3 and its molecular weight is 379.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Molecular Structure
A study by Arshad et al. (2017) focused on the synthesis and molecular structure of isatin derivatives related to (E)-1-allyl-3,7-dimethyl-8-(2-(2-oxoindolin-3-ylidene)hydrazinyl)-1H-purine-2,6(3H,7H)-dione. Their research involved the synthesis of new isatin derivatives, structural elucidation using spectroscopic techniques, and quantum mechanical calculations to confirm the experimental results. They also performed an enzyme inhibition assay against Bacillus pasteurii urease (Arshad et al., 2017).
Anticancer Potential
Another study by Abdel‐Aziz et al. (2013) explored the synthesis and anticancer potential of certain novel 2-oxo-N'-(2-oxoindolin-3-ylidene)-2H-chromene-3-carbohydrazides. This research highlighted significant activity against HT-29 colon cancer cell lines and moderate activity against leukemia K562 cell lines, indicating the compound's potential as an anticancer agent (Abdel‐Aziz et al., 2013).
Electronic Properties and Polymer Semiconductor Applications
A study by Yan et al. (2013) utilized a compound structurally similar to this compound in the synthesis of polymer semiconductors. They focused on the electronic properties and potential applications in n-type organic thin film transistors (Yan et al., 2013).
Antibacterial Activity
Sun and Sun (2001) investigated the antibacterial activity of related compounds, highlighting their potential as regenerable polymeric biocides. They synthesized novel cyclic-amine monomers and tested their antibacterial properties, finding them effective against Escherichia coli (Sun & Sun, 2001).
Green Synthesis Approaches
Tiwari et al. (2018) reported on the ultrasound-assisted green synthesis of derivatives involving isatin, a component structurally related to the compound . They focused on the importance of using green synthetic protocols and the biological and pharmacological properties of isatin derivatives (Tiwari et al., 2018).
Synthesis of Novel Derivatives
Gobouri (2020) conducted research on the synthesis of new derivatives involving the core structure similar to this compound. This study highlights the versatility of such compounds in synthesizing various derivatives with potential biological applications (Gobouri, 2020).
Properties
IUPAC Name |
8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3,7-dimethyl-1-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-4-9-25-16(27)13-14(24(3)18(25)28)20-17(23(13)2)22-21-12-10-7-5-6-8-11(10)19-15(12)26/h4-8,19,26H,1,9H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLOYFVUSSIMPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)N(C2=O)CC=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)
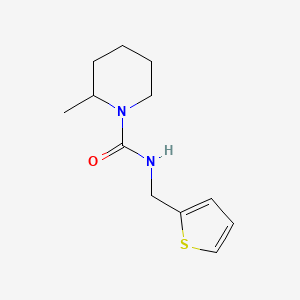
![N-[3-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]prop-2-enamide](/img/structure/B2926604.png)

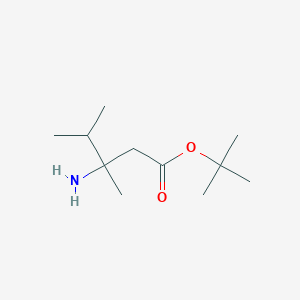
![(1-(4-Chlorophenyl)cyclopentyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2926607.png)
![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)
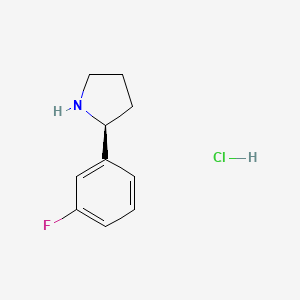
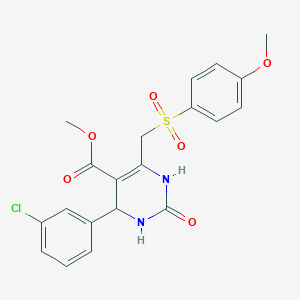

![N-(1,3-benzothiazol-2-yl)-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2926620.png)
![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-methyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2926621.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-N-(1-phenylethyl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2926623.png)
